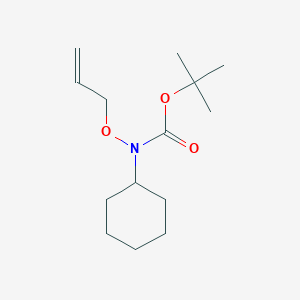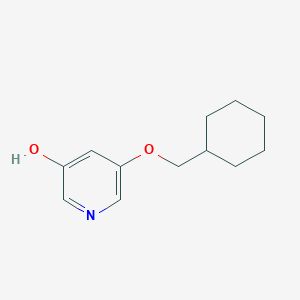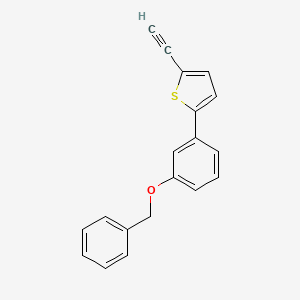![molecular formula C13H22INO2Si B8167077 2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine](/img/structure/B8167077.png)
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine
概要
説明
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine is a compound that features a pyridine ring substituted with an iodine atom and a tert-butyl-dimethyl-silanyloxy-ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine typically involves the following steps:
Formation of the tert-Butyl-dimethyl-silanyloxy-ethanol: This intermediate can be synthesized by reacting tert-butyl-dimethylsilyl chloride with ethanol in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by another functional group.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals due to its unique structural features.
Material Science: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action for 2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine depends on its application:
In Organic Synthesis: It acts as a precursor or intermediate in various synthetic pathways.
In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through its functional groups, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: A related compound used as an intermediate in organic synthesis.
tert-Butyldimethylsiloxyacetaldehyde: Another similar compound with applications in organic synthesis.
Uniqueness
2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine is unique due to the combination of its pyridine ring, iodine substitution, and tert-butyl-dimethyl-silanyloxy-ethoxy group
特性
IUPAC Name |
tert-butyl-[2-(4-iodopyridin-2-yl)oxyethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-10-11(14)6-7-15-12/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZARHDGERMQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8167097.png)
